1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxylic acid
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Overview
Description
1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxylic acid typically involves the condensation of 4-methyl-1H-pyrrole-3-carboxylic acid with cyclopropane-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, facilitated by reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of pyrrole-3-carboxylic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxamide
- 1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxylate
- 1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxyl chloride
Uniqueness
1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a pyrrole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(4-methyl-1H-pyrrole-3-carbonyl)amino]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-11-5-7(6)8(13)12-10(2-3-10)9(14)15/h4-5,11H,2-3H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVHRGSLCYWEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1C(=O)NC2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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